Product packaging for delta-Decalactone(Cat. No.:CAS No. 705-86-2)

delta-Decalactone

Cat. No.: B1670226
CAS No.: 705-86-2
M. Wt: 170.25 g/mol
InChI Key: GHBSPIPJMLAMEP-UHFFFAOYSA-N
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Description

Overview of Lactones and Cyclic Esters in Natural Product Chemistry

Lactones are intramolecular cyclic monoesters formed from hydroxy acids. thegoodscentscompany.comrsc.orgnih.gov The ring size of a lactone is indicated by a Greek prefix, with delta (δ) denoting a six-membered ring. thegoodscentscompany.com This cyclic structure arises from the reaction between a hydroxyl group and a carboxyl group within the same molecule, with the removal of a water molecule. thegoodscentscompany.com Lactones are prevalent in natural products and play diverse roles, including contributing to the characteristic scents and tastes of fruits, dairy products, and other biological sources. thegoodscentscompany.comwikipedia.orgperfumerflavorist.comglpbio.comoup.comnih.govresearchgate.netntou.edu.tw Their cyclic structure and the presence of the ester functional group contribute to their chemical reactivity, which is similar to that of acyclic esters, undergoing reactions such as hydrolysis. libretexts.org

Historical Context of Delta-Decalactone Research and Discovery

Research into δ-Decalactone has been closely tied to the investigation of aroma compounds in natural sources, particularly in fruits and dairy products. It has been identified as a natural constituent in various foods, including coconut, raspberry, other fruits and berries, alcoholic beverages, meat, and dairy products. hpa.gov.tw Early research in the mid-20th century began to identify and characterize the volatile compounds responsible for the flavors of foods like butter, where δ-decalactone was found to be a major volatile component. researchgate.net The development of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) has been crucial in identifying and quantifying δ-decalactone in complex matrices. sigmaaldrich.com The interest in δ-decalactone has also been driven by its potential for biotechnological production, with studies exploring microbial transformations for its synthesis from precursors like linoleic acid. mdpi.comresearchgate.net

Significance of this compound in Aroma and Flavor Chemistry

δ-Decalactone is highly valued in the flavor and fragrance industries due to its distinct and pleasant aroma profile. thegoodscentscompany.compharmaffiliates.comfragranceu.compellwall.comperflavory.com It is often described as having sweet, creamy, lactonic, fatty, coconut, milky, and fruity nuances, particularly peach-like notes. fragranceu.compellwall.comperflavory.com Its aroma is considered powerful and tenacious. pellwall.com δ-Decalactone is a key component in creating flavors for a wide range of products, including coconut, butter, cream, vanilla, and various fruit flavors, such as peach and mango. thegoodscentscompany.comfragranceu.comperflavory.com It contributes significantly to the creamy and coconut-like flavor found in milk-based products. nih.gov Research using techniques like gas chromatography-olfactometry (GC-O) has confirmed its importance as an aroma-active compound in foods like sweet whey powder and yogurt. sigmaaldrich.com Its contribution to aroma can be quantified using odor activity values (OAVs), which take into account both concentration and odor threshold. ntou.edu.twnih.gov

Here is a table summarizing some reported aroma and taste descriptions for this compound:

SourceAroma DescriptionTaste Description
The Good Scents Company thegoodscentscompany.comNatural, milky, creamy
Firmenich thegoodscentscompany.comfragranceu.comCreamy, coconut profile, slightly fruity nuanceCreamy, coconut, butter, cream, vanilla, peach, other fruit flavors
Augustus Oils Ltd thegoodscentscompany.comCreamy, tropical nuancesCreamy, dairy, coconut, peach, mango, other fruit flavors
Pell Wall pellwall.comSweet, creamy, lactonic, nutty, fruity, celery
Perflavory perflavory.comFresh sweet oily coconut fruity peach creamy dairyCoconut, creamy, fatty, buttery, milky, nutty, slightly fruity
Bedoukian Research perflavory.comCreamy, coconut, peach-like odor with celery undertones

Isomeric Forms and Enantiomeric Purity Considerations (e.g., (S)-enantiomer, (R)-enantiomer)

δ-Decalactone contains a chiral center, typically at the carbon adjacent to the oxygen in the ring that is also bonded to the pentyl chain. This gives rise to two enantiomeric forms: (R)-δ-Decalactone and (S)-δ-Decalactone. sigmaaldrich.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other. gcms.cz In many chiral compounds, the different enantiomers can have distinct biological activities and sensory properties. gcms.cz

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B1670226 delta-Decalactone CAS No. 705-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pentyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBSPIPJMLAMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044496
Record name 6-Pentyltetrahydro-2H-pyran-2-one
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with a coconut-fruity odour, butter-like on dilution
Record name 2H-Pyran-2-one, tetrahydro-6-pentyl-
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Record name delta-Decalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

117.00 to 120.00 °C. @ 0.02 mm Hg
Record name delta-Decalactone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, very soluble in alcohol and propylene glycol; insoluble in water
Record name delta-Decalactone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name delta-Decalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.964-0.971
Record name delta-Decalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/
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CAS No.

705-86-2
Record name δ-Decalactone
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Record name delta-decalactone
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Record name 2H-Pyran-2-one, tetrahydro-6-pentyl-
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Record name 6-Pentyltetrahydro-2H-pyran-2-one
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Record name Decan-5-olide
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Record name .DELTA.-DECALACTONE
Source FDA Global Substance Registration System (GSRS)
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Record name delta-Decalactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037116
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-27.00 °C. @ 760.00 mm Hg
Record name delta-Decalactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037116
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Distribution in Biological Systems

Ubiquitous Presence in Food Matrices

Delta-Decalactone is widely distributed across numerous food categories, contributing to their distinct sensory properties. leffingwell.comperfumerflavorist.comperfumerflavorist.com

Fruits and Berries

This compound is a volatile constituent identified in various fruits and berries, contributing to their aroma. These include coconut, raspberry, apricot, peach, nectarine, blackberry, blackcurrant, and cranberry. firmenich.comodowell.comthegoodscentscompany.comleffingwell.comperflavory.comscentree.cochemball.comperfumerflavorist.com Studies using techniques like gas chromatography-mass spectrometry (GC-MS) have identified this compound in the volatile profiles of these fruits. For instance, it has been reported in mango and bilberry in addition to the specified fruits. odowell.com Research on Prunus fruits, such as peach, apricot, and nectarine, has utilized isotope ratio mass spectrometry (IRMS) to differentiate the origin of this compound, indicating its natural presence in these fruits. nih.govacs.org

Here is a table summarizing some fruits and berries where this compound has been identified:

Fruit/BerryIdentification Method (Examples)Notes
CoconutGC-MSContributes to creamy/coconut aroma. firmenich.comodowell.comthegoodscentscompany.comleffingwell.comperflavory.comscentree.cochemball.com
RaspberryGC-MSNaturally found. firmenich.comodowell.comleffingwell.comchemball.com
ApricotGC-MS, IRMSNaturally found. firmenich.comodowell.comthegoodscentscompany.comleffingwell.comperflavory.comscentree.co
PeachGC-MS, IRMSContributes to peachy aroma. firmenich.comodowell.comthegoodscentscompany.comperfumersworld.comleffingwell.comperflavory.comscentree.cochemball.com
NectarineGC-MS, IRMSNaturally found. odowell.comperfumersworld.comperfumerflavorist.com
BlackberryNot specified in search results
BlackcurrantNot specified in search results
CranberryNot specified in search results
BilberryGC-MSReported as naturally found. odowell.com
MangoGC-MSReported as naturally found. firmenich.comodowell.comperfumersworld.comleffingwell.comchemball.com
StrawberryGC-MSReported as naturally found. firmenich.comodowell.comleffingwell.comchemball.com

(Note: This table is intended to be rendered as an interactive data table.)

Dairy Products

This compound is a significant flavor component in various dairy products, contributing to their creamy and buttery notes. firmenich.comperfumersapprentice.comodowell.comthegoodscentscompany.comleffingwell.comperflavory.comscentree.coindiamart.comchemball.comperfumerflavorist.comperfumerflavorist.comperfumerflavorist.comnih.govacs.orgnih.gov It is considered a key part of the backbone of most dairy flavors. perfumerflavorist.com Studies comparing the lactone content in different dairy products have consistently identified this compound. nih.govacs.orgnih.gov For instance, it is a main lactone found in butter and fermented butters. nih.govacs.orgnih.gov Research indicates that the major lactones in dairy products, including this compound, are often present in the (R)-form. acs.orgnih.gov

Here is a table summarizing some dairy products where this compound has been identified:

Dairy ProductIdentification Notes
MilkNaturally found. firmenich.comodowell.comleffingwell.com
ButterNaturally found, main lactone, contributes to buttery/creamy notes. firmenich.comodowell.comthegoodscentscompany.comleffingwell.comperflavory.comindiamart.comperfumerflavorist.comnih.govacs.orgnih.govegullet.org
CreamNaturally found, contributes to creamy notes. firmenich.comperfumersapprentice.comthegoodscentscompany.comleffingwell.comchemball.comperfumerflavorist.com
CheeseNaturally found, identified in Swiss cheese and other cheeses. firmenich.comodowell.comthegoodscentscompany.comleffingwell.comperflavory.comscentree.coindiamart.com
Milk powderReported as naturally found. odowell.com
Fermented ButterMain lactone, content can increase upon heat treatment. nih.govacs.orgnih.gov

(Note: This table is intended to be rendered as an interactive data table.)

Meats

This compound has been identified in certain meat products, contributing to their flavor profiles. These include chicken, beef, and pork. indiamart.comperfumerflavorist.comperfumerflavorist.comwikidata.org It has been reported in cooked beef and cooked pork. leffingwell.com Analysis of volatile compounds in beef fat has revealed the presence of this compound. nih.govnih.gov

Here is a table summarizing some meats where this compound has been identified:

Meat ProductIdentification Notes
ChickenReported as naturally found. perfumerflavorist.comperfumerflavorist.comwikidata.org
BeefReported in cooked beef and beef fat. leffingwell.comperfumerflavorist.comperfumerflavorist.comwikidata.orgnih.govnih.gov
PorkReported in cooked pork and pork fat. leffingwell.comperflavory.comindiamart.comperfumerflavorist.comperfumerflavorist.comwikidata.org
LiverReported as naturally found. perfumerflavorist.comwikidata.org
Mutton fatReported as naturally found. odowell.com

(Note: This table is intended to be rendered as an interactive data table.)

Alcoholic Beverages

This compound is present in some alcoholic beverages, contributing to their aroma characteristics. These include wine, rum, and brandy. odowell.comleffingwell.comperfumerflavorist.com

Here is a table summarizing some alcoholic beverages where this compound has been identified:

Alcoholic BeverageIdentification Notes
WineReported as naturally found. leffingwell.comperfumerflavorist.com
RumReported as naturally found. odowell.comleffingwell.comperfumerflavorist.com
BrandyReported as naturally found. perfumerflavorist.com
WhiskeyReported as naturally found. leffingwell.com

(Note: This table is intended to be rendered as an interactive data table.)

Other Food Products

This compound's presence extends to various other food products, where it contributes to creamy, fruity, or sweet notes. These include baked goods, margarine, candy, confectioneries, sweet sauces, gelatin, and pudding. perfumersapprentice.comchemball.comperfumerflavorist.comperfumerflavorist.comthegoodscentscompany.commade-in-china.commade-in-china.com It is widely used in margarine, ice cream, soft drinks, confectionery, baked goods, and seasonings. chemball.commade-in-china.commade-in-china.com Studies comparing butter and margarine have found this compound in margarine, often in racemic forms, suggesting the addition of synthetic aroma chemicals. nih.govacs.orgnih.gov

Here is a table summarizing some other food products where this compound has been identified or used as a flavor ingredient:

Other Food ProductIdentification/Usage Notes
Baked GoodsWidely used as a flavor ingredient. chemball.comperfumerflavorist.commade-in-china.commade-in-china.com
MargarinePresent, can contain synthetic forms. thegoodscentscompany.comperflavory.comindiamart.comchemball.comnih.govacs.orgnih.govmade-in-china.commade-in-china.com
CandyUsed as a flavor ingredient, specifically in soft candy. thegoodscentscompany.comchemball.comperfumerflavorist.commade-in-china.commade-in-china.com
ConfectioneriesWidely used as a flavor ingredient. perfumerflavorist.commade-in-china.commade-in-china.com
Sweet SaucesUsed as a flavor ingredient. thegoodscentscompany.comperfumerflavorist.com
GelatinNot specifically mentioned in search results regarding natural occurrence, but likely used as a flavor.
PuddingNot specifically mentioned in search results regarding natural occurrence, but likely used as a flavor.
Ice CreamWidely used as a flavor ingredient. chemball.commade-in-china.commade-in-china.com
SeasoningsWidely used as a flavor ingredient. chemball.commade-in-china.commade-in-china.com
Cane sugarReported as naturally found. thegoodscentscompany.comperflavory.comindiamart.com

(Note: This table is intended to be rendered as an interactive data table.)

Identification in Non-Food Biological Sources

Beyond food, this compound has been identified in other biological sources. It has been reported in lavender oil. thegoodscentscompany.comperflavory.comindiamart.com It has also been found in Burley tobacco. odowell.comleffingwell.com Certain plant species, such as Osmanthus, Tuberose, and Gardenia flowers, have also been reported to contain this compound. leffingwell.com Additionally, it has been identified in the inflorescence odour of Curio articulatus (formerly Senecio articulatus) and in Fusarium poae, a filamentous fungus. nih.govwikidata.org this compound has also been found in some ant species. leffingwell.com

Here is a table summarizing some non-food biological sources where this compound has been identified:

Non-Food Biological SourceIdentification Notes
Lavender oilReported as naturally found. thegoodscentscompany.comperflavory.comindiamart.com
Burley tobaccoReported as naturally found. odowell.comleffingwell.com
OsmanthusReported as naturally found. leffingwell.com
TuberoseReported as naturally found. leffingwell.com
Gardenia flowersReported as naturally found. leffingwell.com
Curio articulatusIdentified in inflorescence odour. nih.govwikidata.org
Fusarium poaeReported as naturally found. nih.govwikidata.org
Ant speciesReported as naturally found. leffingwell.com
Massoia oilReported as naturally found. leffingwell.com

(Note: This table is intended to be rendered as an interactive data table.)

Insect Secretions

This compound has been identified as a component in the secretions of certain insect species. It has been detected in the venom-producing mandibular glands of the ponerine ant Pachycondyla apicalis (referred to as Neoponera apicalis in some contexts) nih.govnih.govhpa.gov.tw. Additionally, (+)-(R)-δ-decalactone has been reported as a component of the warning odor of the North American porcupine (Erethizon dorsatum) nih.govnih.gov. The warning odor of the North American porcupine, found on its quills, contains this compound and delta-dodecalactone, which have a sweet, coconut odor. plos.orgresearchgate.net The (R)-enantiomer of this compound is the isomer possessing the characteristic porcupine odor. researchgate.net This odorant is disseminated by specialized quills in the dorsal region. researchgate.netoup.com

Microbial Metabolites

This compound is also produced as a metabolite by various microorganisms, including fungi and yeasts. It has been reported in Fusarium poae nih.govwikidata.orgresearchgate.netresearchgate.netuminho.pt. The yeast Sporidiobolus salmonicolor (formerly Sporobolomyces odorus) has been widely reported for its ability to produce lactones, including gamma-decalactone (B1670016), from substrates like castor oil or its derivatives researchgate.netmdpi.commdpi.comredalyc.orgasm.org. While Sporidiobolus salmonicolor primarily produces gamma-decalactone, studies investigating the catabolic pathways of both gamma- and delta-lactones have been conducted using this species mdpi.com. Saccharomyces cerevisiae, commonly known as baker's yeast, is another microorganism that produces this compound nih.govgoogle.com. Saccharomyces cerevisiae can be used in the microbial production of natural this compound from corresponding unsaturated starting materials google.com.

Table 1: Natural Occurrence of this compound in Selected Biological Systems

Biological SystemType of OrganismSpecific Source/LocationReference(s)
Neoponera apicalisInsect (Ant)Mandibular glands nih.govnih.govhpa.gov.tw
Erethizon dorsatumMammal (Porcupine)Warning odor on quills nih.govnih.govplos.orgresearchgate.netoup.com
Fusarium poaeFungusMetabolite nih.govwikidata.orgresearchgate.netresearchgate.netuminho.pt
Sporidiobolus salmonicolorYeastMetabolite (primarily gamma-decalactone, studied for delta-lactone pathways) researchgate.netmdpi.commdpi.comredalyc.orgasm.org
Saccharomyces cerevisiaeYeastMetabolite nih.govgoogle.com

Biosynthesis and Metabolic Pathways

Enzymatic and Microbial Pathways

Microorganisms, particularly yeasts and bacteria, play a central role in the enzymatic pathways leading to δ-decalactone production. These pathways often involve the modification and subsequent breakdown of fatty acid precursors.

Role of Fatty Acids as Precursors (e.g., Linoleic Acid, Hydroxy Fatty Acids)

Fatty acids, both saturated and unsaturated, serve as key precursors for δ-decalactone biosynthesis in microorganisms. Linoleic acid (C18:2) has been demonstrated as a precursor, with studies showing its conversion into δ-decalactone in yeasts like Sporobolomyces salmonicolor. mdpi.com This conversion often requires initial chemical transformations, such as hydroperoxidation, before entering the beta-oxidation pathway. mdpi.com Hydroxy fatty acids are also crucial precursors. For instance, (13R)-coriolic acid, a major fatty acid in Coriaria nepalensis seed oil, can be converted to (R)-δ-decalactone through beta-oxidative degradation. mdpi.com Similarly, (13S)-coriolic acid from Monnina emarginata seed oil can yield (S)-δ-decalactone. mdpi.com 11-hydroxypalmitic acid, extractable from sources like jalap resin and sweet potato, is another suitable starting material for δ-decalactone production via microbial fermentation. google.comgoogleapis.comgoogle.com These hydroxy fatty acids typically have a hydroxyl group at an odd-numbered carbon relative to the carboxyl group, with 9 carbon atoms between the carboxyl group and the hydroxyl-carrying carbon being common for δ-lactone production. google.comgoogleapis.com

Beta-Oxidation Pathway and Lactonization

The beta-oxidation pathway is a central metabolic route in the microbial production of δ-decalactone from fatty acid precursors. This pathway, primarily occurring in peroxisomes in yeasts, involves the sequential removal of two-carbon units from the acyl-CoA molecule. mdpi.comcdnsciencepub.com For δ-decalactone production, hydroxy fatty acids undergo beta-oxidation until a 5-hydroxy decanoic acid intermediate is formed. google.comgoogle.com This intermediate then undergoes spontaneous or enzyme-catalyzed lactonization, an intramolecular esterification, to form the cyclic δ-decalactone. mdpi.comgoogle.com The position of the hydroxyl group on the precursor fatty acid dictates whether a gamma, delta, or epsilon lactone is formed upon cyclization. mdpi.com

Involvement of Specific Enzymes (e.g., Lipoxygenases, Hydratases, Acyl-CoA Oxidase, Alcohol Dehydrogenases)

Several enzymes are involved in the complex pathways leading to δ-decalactone. Lipoxygenases may play a role in introducing a hydroperoxy group into unsaturated fatty acids like linoleic acid, a necessary step before beta-oxidation for δ-decalactone synthesis in some organisms. mdpi.com Hydratases, such as fatty acid hydratases, catalyze the addition of water to double bonds in unsaturated fatty acids, forming hydroxylated fatty acids that serve as precursors. researchgate.netnih.gov Acyl-CoA oxidase is the first enzyme in the peroxisomal beta-oxidation pathway, catalyzing the oxidation of acyl-CoA esters. tandfonline.commdpi.comnih.govnih.gov Its activity and specificity for different chain lengths can influence the efficiency of lactone production and the accumulation of intermediates. tandfonline.commdpi.comnih.govnih.gov Alcohol dehydrogenases are also implicated in fatty acid metabolism and potentially in the conversion of hydroxylated intermediates. mdpi.com

De Novo Biosynthesis Mechanisms

While biotransformation of existing fatty acids is a common route, some microorganisms are capable of de novo biosynthesis of lactones. Studies with Sporobolomyces salmonicolor have provided insights into the de novo biosynthesis process, particularly regarding the origin of oxygenated fatty acid derivatives that enter the beta-oxidation pathway. mdpi.com

Biotransformation of Hydroxylated Fatty Acids

Biotransformation, the microbial conversion of an immediate precursor into a lactone, is a widely used and often high-yield method for δ-decalactone production. mdpi.commdpi.com This typically involves providing a hydroxylated fatty acid substrate to microorganisms capable of shortening it through beta-oxidation and then lactonizing the resulting hydroxy intermediate. mdpi.commdpi.comgoogle.com For example, 11-hydroxypalmitic acid can be biotransformed into δ-decalactone by certain microorganisms. google.comgoogleapis.comgoogle.com The efficiency of this process depends on the microorganism's ability to tolerate high concentrations of fatty acids and effectively perform the necessary beta-oxidation cycles and lactonization. mdpi.com

Microorganisms in Delta-Decalactone Production

A variety of microorganisms, including yeasts, fungi, and bacteria, are known to produce δ-decalactone through different metabolic routes. Yeasts, particularly species within the genera Saccharomyces, Yarrowia, and Sporobolomyces, have been extensively studied for their ability to produce lactones, including δ-decalactone, through biotransformation of fatty acids and hydroxy fatty acids. tandfonline.commdpi.comgoogleapis.comnih.govnih.govgoogle.comgoogle.comresearchgate.netcore.ac.uk Certain bacteria, such as those belonging to the genus Clostridium and lactic acid bacteria, have also been shown to be involved in the production or conversion of precursors for δ-decalactone. google.comnih.govgoogle.comgoogle.com The selection of the microorganism depends on the desired pathway (biotransformation vs. de novo synthesis) and the specific precursor being used.

Here is a table summarizing some microorganisms and their role in δ-decalactone production based on the search results:

Microorganism SpeciesRole in δ-Decalactone ProductionPrecursors Used (Examples)Relevant Information
Sporobolomyces salmonicolorProduces δ-decalactone via biotransformation and de novo biosynthesis. mdpi.comLinoleic acid, Hydroxy fatty acids. mdpi.comUsed as a study model for lactone biosynthesis pathways. mdpi.com
Yarrowia lipolyticaEngineered strains can produce δ-decalactone from linoleic acid. tandfonline.comresearchgate.netresearchgate.net Involved in biotransformation of hydroxy fatty acids. mdpi.comLinoleic acid, Hydroxy fatty acids. tandfonline.commdpi.comresearchgate.netresearchgate.netExtensive research on optimizing beta-oxidation pathway enzymes (e.g., Acyl-CoA oxidases) to improve yields and reduce degradation. tandfonline.commdpi.comnih.govnih.govcore.ac.uk
Saccharomyces cerevisiaeCan effect beta-oxidation of hydroxy fatty acids leading to δ-lactones. google.comgoogleapis.comgoogle.comHydroxy fatty acids (e.g., 11-hydroxypalmitic acid). google.comgoogleapis.comUsed in processes for producing delta-hydroxy alkanoic acids which are then converted to delta-lactones. google.comgoogleapis.com
Clostridium genusCan hydrogenate unsaturated lactones (like 2-decen-5-olide) to saturated δ-lactones. google.comgoogle.com2-decen-5-olide, 5-hydroxy-2-decenoic acid. google.comgoogle.comUsed in processes involving the reduction of precursors. google.comgoogle.com
Lactic Acid BacteriaSome species can carry out hydroxylation of fatty acids, an important step in lactone biosynthesis. nih.govFatty acids (e.g., linoleic acid). nih.govIdentified as containing enzymes potentially involved in lactone biosynthesis. nih.gov
Candida sorbophilaCan produce δ-decalactone from 11-hydroxypalmitic acid. google.com11-hydroxypalmitic acid. google.comCapable of hydrolyzing castor oil and producing gamma-decalactone (B1670016) precursors. google.com

Detailed research findings highlight the impact of genetic modifications and culture conditions on δ-decalactone production. For instance, in Yarrowia lipolytica, modifying acyl-CoA oxidase activity, particularly disrupting the gene encoding the short-chain-specific Aox3, can lead to increased lactone accumulation by reducing degradation. mdpi.comnih.govnih.gov Oxygen concentration in the culture medium can also influence enzyme activity within the beta-oxidation pathway, affecting the yield of δ-decalactone and the accumulation of other related compounds. tandfonline.comnih.govcore.ac.uk

Yeasts (e.g., Yarrowia lipolytica, Sporobolomyces salmonicolor, Candida spp.)

Yeasts are significant producers of lactones, including this compound, often through the biotransformation of fatty acids. modern-journals.commdpi.com

Yarrowia lipolytica: This yeast is a well-established host for lactone production, particularly gamma-Decalactone, from precursors like ricinoleic acid. modern-journals.commdpi.com Studies have shown that Y. lipolytica can also produce this compound from linoleic acid via a 13-lipoxygenase-peroxidase pathway or through biotransformation of 13-hydroxy-9(Z)-octadecenoic acid (13-HOD), an intermediate derived from linoleic acid. mdpi.comresearchgate.netgoogle.comnih.gov The peroxisomal beta-oxidation pathway in Y. lipolytica, involving enzymes like acyl-CoA oxidase, a multifunctional hydratase/dehydrogenase, and thiolase, plays a crucial role in processing hydroxy fatty acids into lactones. mdpi.com Genetic engineering of Y. lipolytica with bacterial hydratases, such as oleate (B1233923) 10-hydratase from Stenotrophomonas maltophilia or linoleate (B1235992) 13-hydratase from Lactobacillus acidophilus, has enabled the production of this compound from linoleic acid. mdpi.com

Sporobolomyces salmonicolor: This yeast-like fungus is known for its ability to produce a range of lactones through both de novo biosynthesis and biotransformation of fatty acids and hydroxy acids. mdpi.com Early studies with S. salmonicolor demonstrated the conversion of labeled linoleic acid into this compound. mdpi.com Research with S. salmonicolor has provided insights into the de novo biosynthesis of lactones and the origin of oxygenated fatty acid derivatives that enter the beta-oxidation pathway. mdpi.com

Candida spp.: Several species of the genus Candida have been reported to produce lactones. mdpi.comgoogle.com For instance, Candida sorbophila has been shown to produce this compound from 11-hydroxypalmitic acid. google.comgoogle.com The biosynthesis in Candida species often involves the shortening of a hydroxy fatty acid in the beta-oxidation pathway followed by spontaneous lactonization. mdpi.com

Bacteria (e.g., Lactic Acid Bacteria, Lactobacillus plantarum, Lactobacillus acidophilus, Lactococcus lactis)

Certain bacteria, particularly Lactic Acid Bacteria (LAB), have demonstrated the ability to produce delta-lactones. nih.govnih.gov

Lactic Acid Bacteria (LAB): LAB strains have been identified as effective in producing dairy flavor-inducing delta-lactones, including this compound, from substrates like grapeseed oil. nih.govnih.govcolab.ws

Lactobacillus plantarum: While primarily known for producing other compounds, some Lactobacillus strains, like Lactobacillus plantarum AF1, have been studied for lactone production, although often focusing on delta-dodecalactone. researchgate.net

Lactobacillus acidophilus: This bacterium is a source of linoleate 13-hydratase, an enzyme crucial for converting linoleic acid to 13-hydroxy-9(Z)-octadecenoic acid, a precursor for this compound production in other organisms like Yarrowia lipolytica. mdpi.comresearchgate.netgoogle.comnih.gov

Lactococcus lactis: Specific strains of Lactococcus lactis subsp. lactis and Lactococcus lactis subsp. lactis biovar diacetylactis have shown efficient formation of targeted delta-lactones, including this compound, from vegetable oil substrates. nih.govnih.gov

Fungi (e.g., Trichoderma viride, Polyporus durus)

Some filamentous fungi and basidiomycetes are also known to produce delta-lactones. mdpi.com

Trichoderma viride: This filamentous fungus has been reported to produce delta-dodecalactone. While not directly linked to this compound in the provided snippets, it indicates the potential for lactone production within this fungal group. mdpi.com

Polyporus durus: This basidiomycete fungus is known to produce various volatile compounds, including gamma- and delta-lactones, through biotransformation or de novo biosynthesis. google.commdpi.com Polyporus durus has been specifically mentioned in the context of producing 5-decanolide (this compound) from natural 2-decen-1,5-olide by utilizing its reducing power. google.comepo.orggoogleapis.com

Metabolic Engineering and Strain Optimization for Enhanced Production

Significant efforts have been directed towards improving this compound production through metabolic engineering and optimization of microbial strains and culture conditions. modern-journals.comlucintel.comresearchgate.net

Genetic Modification Strategies

Genetic modification plays a key role in enhancing lactone production by altering metabolic pathways and increasing the efficiency of relevant enzymes. modern-journals.comlucintel.comcore.ac.uk

Genetic engineering of yeasts like Yarrowia lipolytica with heterologous enzymes, such as bacterial hydratases, has been employed to channel fatty acid metabolism towards specific hydroxy fatty acid intermediates that serve as precursors for this compound. mdpi.com

Strategies involving the disruption or overexpression of genes within the beta-oxidation pathway can influence the accumulation of hydroxy fatty acid intermediates and subsequently impact lactone yield. For example, in Y. lipolytica, the disruption of certain POX genes (encoding acyl-CoA oxidases) has been shown to affect beta-oxidation activity and gamma-Decalactone production, suggesting similar approaches could be relevant for this compound. core.ac.uk

Developing mutant strains through techniques like UV mutagenesis has also been explored to improve lactone production by selecting for strains with enhanced bioconversion capabilities.

Influence of Culture Conditions (e.g., pH, Temperature, Aeration, Substrate, Heat Stress)

Culture conditions significantly impact microbial growth and the efficiency of lactone production. uni.luresearchgate.netcdnsciencepub.comuminho.pt Optimization of these parameters is crucial for maximizing yield.

pH: The optimal pH for lactone production can vary depending on the microorganism. For instance, while gamma-Decalactone production by Yarrowia lipolytica was found to be better at an initial pH of 6, another yeast, Lindnera saturnus, showed better production at pH 5. researchgate.net For the microbial reduction of massoia lactone to this compound using bacteria like Pseudomonas putida, a pH range of 6 to 8, preferably 6 to 7.5, has been suggested. epo.orggoogle.com Maintaining a constant pH during fermentation can be important for process control. google.com

Temperature: Incubation temperature is a critical factor. For microbial conversion processes, temperatures typically range from 15 to 40°C, with preferred ranges often between 20 to 35°C or 25 to 33°C, depending on the specific microorganism and process. epo.orggoogle.com For this compound production from 13-hydroxy-9(Z)-octadecenoic acid by Y. lipolytica cells, 30°C was found to be optimal. researchgate.netnih.gov

Aeration: Aeration rate influences the availability of oxygen, which is essential for the aerobic processes involved in fatty acid metabolism and lactone production by many microorganisms. Aerobic agitation culture is commonly employed. google.comepo.orggoogle.com Optimized oxygen transfer rate (OTR) has been shown to directly influence lactone production. uminho.pt

Substrate: The choice and concentration of the substrate are paramount. This compound production often utilizes fatty acids or their derivatives as precursors, such as linoleic acid, 11-hydroxypalmitic acid, or massoia lactone. mdpi.comresearchgate.netnih.govgoogle.comgoogle.com The concentration of the substrate and its availability to the microbial cells are key factors affecting yield. google.comcdnsciencepub.comuminho.pt The use of organic solvents capable of dissolving the substrate and being hardly soluble in water, such as vegetable oils (soybean oil, olive oil), can improve efficiency in some biotransformation processes. epo.orggoogle.com

Heat Stress: Sublethal heat stress has been shown to significantly improve the production of delta-lactones, including this compound, by Lactic Acid Bacteria. nih.govnih.govcolab.wsresearchgate.net This suggests that stress responses in microorganisms can potentially enhance the metabolic flux towards lactone synthesis.

Cell Immobilization Techniques

Cell immobilization techniques involve confining microbial cells within a support matrix, which can offer advantages such as increased cell density, reusability of biocatalysts, and improved process stability. core.ac.uk While the provided information specifically mentions the effects of physical factors on the production of gamma-Decalactone by immobilized Sporidiobolus salmonicolor within calcium alginate beads, the principle of cell immobilization is a general strategy applicable to the biotechnological production of various compounds, including this compound, by different microorganisms. Immobilization can potentially enhance the efficiency and control of the biotransformation process.

Here is a summary of some research findings on this compound production:

MicroorganismSubstrateConditionsThis compound ProductionReference(s)
Yarrowia lipolyticaLinoleic acidOne-pot reaction with L. acidophilus 13-hydratase, pH 7.5, 30°C1.9 g/L from 10 g/L linoleic acid in 18 h researchgate.netnih.gov
Yarrowia lipolytica13-hydroxy-9(Z)-octadecenoic acidWhole cells, pH 7.5, 30°C, 21 h1.9 g/L from 7.5 g/L substrate researchgate.netnih.gov
Candida sorbophila11-hydroxypalmitic acidCulturing in mediumProduced google.comgoogle.com
Saccharomyces cerevisiae11-hydroxypalmitic acidpH 6.5, 28°C, 150 rpm, 5 days1.0 g/kg fermentation broth google.com
Lentilactobacillus parafarraginis FAM-1079Grapeseed oilSublethal heat stressImproved production nih.govnih.gov
Lactococcus lactis subsp. lactis FAM-17918Grapeseed oilSublethal heat stressImproved production nih.govnih.gov
Lactococcus lactis subsp. lactis biovar diacetylactis FAM-22003Grapeseed oilSublethal heat stressImproved production nih.govnih.gov
Polyporus durus2-decen-1,5-olideMicrobial reductionProduced google.comepo.orggoogleapis.com
Pseudomonas putida ATCC 33015Massoia lactoneAerated and stirred, 30°C, 48 h, pH 6-7.599.1% conversion epo.orggoogle.com

Chemical Synthesis Methodologies

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic approaches combine chemical reactions with enzymatic transformations to synthesize delta-Decalactone, often with a focus on achieving desired stereoselectivity.

Enzymatic Oxidation of Diols

One chemo-enzymatic route involves the enzymatic oxidation of corresponding racemic primary-secondary diols, such as decane-1,5-diol, catalyzed by alcohol dehydrogenases. This process can lead to enantiomerically enriched this compound. For instance, alcohol dehydrogenase (HLADH), both isolated from horse liver and recombinant in Escherichia coli, has been shown to catalyze the oxidation of decane-1,5-diol to this compound, albeit with moderate enantioselectivity. plos.orgnih.gov The formation of this compound from decane-1,5-diol catalyzed by HLADH proceeds via two oxidation steps, involving the formation of hemiacetal intermediates. plos.orgnih.gov

Another chemo-enzymatic approach involves the regio- and enantioselective C5 hydroxylation of decanoic acid catalyzed by a wild-type cytochrome P450 monooxygenase (CYP116B46 from Tepidiphilus thermophilus). Subsequent lactonization of the resulting (S)-5-hydroxydecanoic acid yields (S)-δ-decalactone with high enantiomeric excess. nih.gov

Stereoselective Synthesis and Enantiomeric Purity

Achieving high stereoselectivity and enantiomeric purity is crucial for this compound, as its different enantiomers possess distinct odor profiles. The (S)-enantiomer is typically associated with a sweet, creamy scent, while the (R)-enantiomer can have an unpleasant odor. smolecule.comwikipedia.org

Enzymatic methods, particularly those employing engineered enzymes, have shown promise in the stereoselective synthesis of this compound. For example, a carbonyl reductase variant, SmCRM5 from Serratia marcescens, obtained through structure-guided directed evolution, has demonstrated high stereoselectivity (up to 99% ee) in the asymmetric synthesis of (R)-δ-decalactone from 5-oxodecanoic acid. rsc.org This biocatalytic approach offers a cost-effective and environmentally friendly alternative to traditional chemical methods for obtaining highly enantiopure delta-lactones. rsc.org

Chemo-enzymatic oxidation of racemic decane-1,5-diol using HLADH has yielded enantiomerically enriched (–)-(S)-δ-decalactone with enantiomeric excess values ranging from 32% to 58% depending on the specific conditions and source of the enzyme. plos.org Preparative scale biotransformation catalyzed by recombinant HLADH in Escherichia coli achieved (+)-(R)-δ-decalactone with an enantiomeric excess of 56%. plos.org

The enantiomeric composition of this compound can vary in natural products. For instance, in peaches, the (R)-enantiomer is predominant (97.0% R, 3.0% S, 94.0% ee), while in raspberries, the (S)-enantiomer is found in higher proportion (2.2% R, 97.8% S, 95.6% ee). zeon.co.jp This highlights the importance of stereoselective synthesis to match the desired natural profile or specific application.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is another significant route for synthesizing this compound, often starting from unsaturated precursors.

From Alpha-Pyrones (e.g., 6-Amyl-alpha-pyrone)

This compound can be produced through the hydrogenation of 6-amyl-alpha-pyrone (6PP), a biomass-based platform chemical. acs.orgacs.orgresearchgate.net 6PP is an unsaturated lactone with two double bonds in the pyrone ring. wikipedia.org Hydrogenation of these double bonds leads to the formation of this compound. acs.orgacs.orgresearchgate.netwikipedia.org This transformation can be achieved using heterogeneous catalysts like Pd/C. acs.orgacs.orgresearchgate.netwikipedia.org

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers an alternative to conventional hydrogenation, avoiding the need for high-pressure hydrogen gas. acs.org In this approach, hydrogen is transferred from a hydrogen donor molecule to the substrate in the presence of a catalyst. acs.org Catalytic transfer hydrogenation of 6-amyl-alpha-pyrone using a Pd/C catalyst and formic acid as the in situ hydrogen source has been demonstrated as a method for producing this compound. acs.orgacs.orgresearchgate.netfigshare.com This reaction can achieve high conversion of 6PP (around 99%) and a maximum this compound yield of 79% under specific conditions (e.g., 433 K in 10 minutes). acs.orgresearchgate.netfigshare.com The yield is dependent on temperature, with lower temperatures resulting in significantly reduced yields. acs.orgresearchgate.netfigshare.com

Other Synthetic Strategies (e.g., Baeyer–Villiger Oxidation of Delfone)

Beyond chemo-enzymatic and catalytic hydrogenation methods, other chemical strategies are employed for this compound synthesis.

One notable method is the Baeyer–Villiger oxidation of delfone (2-pentylcyclopentanone). smolecule.comwikipedia.orgresearchgate.netasianpubs.orgsihaulichemicals.netasianpubs.org This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, inserting an oxygen atom to form an ester, in this case, a lactone. smolecule.com Traditionally, peracids have been used as oxidants for this transformation. smolecule.com However, alternative systems, such as Sn-Beta zeolite with hydrogen peroxide, have been explored for the Baeyer–Villiger oxidation of delfone to this compound, offering potential advantages such as solvent-free conditions and the ability to obtain enantiomerically enriched product when starting with enantiomerically enriched delfone. lookchem.com The reaction typically involves the synthesis of 2-pentylcyclopentanone (B1204629) from cyclopentanone (B42830) and n-valeraldehyde through aldol (B89426) condensation and subsequent hydrogenation. researchgate.netasianpubs.orgasianpubs.org The Baeyer–Villiger oxidation of 2-pentenyl cyclopentanone has been reported to yield this compound with a yield of around 61.2% under optimized conditions using hydrogen peroxide as the oxidant and sulfuric acid as an accelerator in methanol. researchgate.netasianpubs.orgasianpubs.org

Sensory and Olfactory Perception Mechanisms

Contribution to Aroma Profiles in Food and Beverages

Delta-Decalactone is a valuable flavoring agent in the food industry, utilized to enhance or modify the taste of various products, including dairy alternatives, bakery items, and beverages. smolecule.com Its aroma profile is described as creamy, milky, buttery, coconut-like, with hints of peach. smolecule.comfragranceu.com It is considered an indispensable lactone for dairy flavors and a pillar of buttery and creamy notes. firmenich.comfirmenich.com

Creamy and Milky Notes

This compound is a key contributor to creamy and milky sensations in food products. thegoodscentscompany.comfragranceu.comfirmenich.comfirmenich.comperfumersupplyhouse.com It is widely used in formulations for cream and milk flavors, providing depth and authenticity. perfumerflavorist.com For instance, adding this compound can serve as a good foundation to recreate the subtle flavor of unpasteurized fresh milk or enhance condensed milk and dulce de leche flavors. perfumerflavorist.com It is also a flavor component in non-fat dry milk and evaporated and dried whole milk, enhancing many dairy applications. jeneilbiotech.com

Fruity Undertones (e.g., Coconut, Peach, Apricot, Mango, Strawberry)

Beyond dairy notes, this compound imparts significant fruity undertones, including coconut, peach, apricot, mango, and strawberry. thegoodscentscompany.comfragranceu.comfirmenich.comfirmenich.comperfumersupplyhouse.comacsint.bizdemonchyaromatics.com It is widely used in various fruit flavors, such as peach, apricot, coconut, strawberry, raspberry, and mango, bringing roundness, creaminess, or a fleshy character. thegoodscentscompany.comfirmenich.comfirmenich.comjeneilbiotech.comdemonchyaromatics.com Its aroma is often described as a creamy, coconut, peach-like odor with celery undertones. thegoodscentscompany.comfragranceu.com

Buttery and Dairy Sensations

This compound is a crucial component for creating buttery and dairy sensations. fragranceu.comfirmenich.comperfumersupplyhouse.comperfumerflavorist.com It is considered a key part of the backbone of most dairy flavors and a pillar of buttery notes. firmenich.comfirmenich.comperfumerflavorist.com Its performance in butter flavors is notable, and it is used in various cheese flavors, including cheddar and blue cheese, albeit at lower concentrations than in butter flavors. perfumerflavorist.com

Sensory Thresholds and Perception Dynamics

Studies have investigated the detection thresholds of this compound in different matrices. For instance, the detection threshold in water was reported to be around 66.0 ppb, which is in a similar range to previously reported values. ncsu.edu In vegetable oil, the detection threshold was significantly higher, at 1550.0 ppb. ncsu.edu This marked increase in the detection threshold in vegetable oil is attributed to the high hydrophobicity of this compound, which leads to greater solubility in the oil matrix and thus lower vapor pressure. ncsu.edu

The matrix composition significantly influences the concentration and partitioning of flavor molecules, affecting their release and subsequent perception. ncsu.eduresearchgate.net The rate of release of volatile compounds depends on factors such as the partition coefficient, molecular interactions, temperature, and the composition and viscosity of the food matrix. ncsu.edu

Matrix Detection Threshold (ppb) Reference
Water 66.0 ncsu.edu
Vegetable Oil 1550.0 ncsu.edu

The enantiomeric forms of this compound can have different aroma characteristics and contribute differently to the perceived aroma, highlighting the complexity of its perception dynamics. smolecule.comacs.org

Interactions with Taste Receptors and Flavor Enhancement

In the context of flavor, this compound interacts with taste receptors on the tongue, potentially enhancing the perception of sweetness and creaminess in certain food products. smolecule.com While the exact mechanism of this interaction requires further investigation, research suggests that this compound can influence taste perception in mammals. smolecule.com

Influence of Food Matrix and Processing on Flavor Release and Perception

The food matrix significantly impacts the release and perception of flavor compounds like this compound. The composition and structure of the matrix, including its fat content, pH, and the presence of other components like proteins and carbohydrates, can alter the partitioning of flavor molecules between different phases (e.g., lipid, aqueous, and vapor). ncsu.eduuni-wuppertal.de This partitioning behavior directly affects the concentration of the volatile compound in the headspace, which is crucial for its detection by the olfactory system. preparedfoods.comncsu.edu

The rate at which flavor compounds are released from the food matrix also influences the time required for the sensory threshold concentration to be perceived. ncsu.edu Hydrophobic molecules like this compound tend to interact more strongly with lipid phases within a food matrix. uni-wuppertal.deresearchgate.net This interaction can lead to a reduced concentration of the flavor compound in the headspace compared to an aqueous medium, thus impacting its perceived intensity. researchgate.net

Effect of Fat Content and pH

Fat content is a critical factor influencing the flavor release and perception of this compound. Studies have shown that fat has a significant impact on the partition coefficients of this compound. researchgate.net Generally, increasing fat content in a food matrix can lead to a decrease in the concentration of volatile compounds like this compound in the headspace, even if the total concentration in the food is higher (as fat can act as a reservoir). researchgate.net This is because this compound, being a relatively hydrophobic molecule, prefers to reside in the lipid phase. uni-wuppertal.deresearchgate.net

Research investigating the effect of fat and pH on the detection thresholds and partition coefficients of flavor compounds, including this compound, in model emulsions has demonstrated that fat had the largest impact on the best estimate threshold (BET) and partition coefficients of this compound compared to other compounds studied. researchgate.net While fat content significantly affected this compound's partitioning, the BET values of this compound were found to be unaffected by pH in these studies. researchgate.net However, pH can influence the interactions between flavor compounds and other food components, such as proteins, which can indirectly affect flavor release. researchgate.net

The partitioning behavior of this compound in different matrices can be illustrated by its partition coefficients. Studies have compared the partition coefficients of odorants in water/air and oil/air systems, showing that for oil systems, the partition coefficients were higher for all flavor compounds studied, indicating a greater affinity for the oil phase. uni-wuppertal.de The fat content of emulsions has also been shown to significantly influence the partition coefficients of odorants. uni-wuppertal.de

Here is a conceptual representation of how fat content can influence the headspace concentration of this compound:

Fat Content (%)Expected Headspace Concentration of this compound
LowHigher
MediumModerate
HighLower

Note: This table illustrates a general trend based on the principle of partitioning of hydrophobic compounds in lipid-rich matrices and is not based on specific quantitative data from the provided snippets.

Impact of Heat Treatment

Heat treatment is a common food processing method that can influence the concentration and profile of flavor compounds, including lactones. The effect of heat treatment on this compound content can vary depending on the food matrix.

In dairy products, heat treatment has been shown to influence the concentration of lactones. For instance, studies on dairy cream have shown that subsequent heat treatments can lead to a significant increase in the concentration of this compound, suggesting the presence of lactone precursors that are converted upon heating. acs.org The formation of lactones during heat treatment of butterfat is thought to occur from bound δ-hydroxy acids as precursors. acs.org One study found that the total lactone content in butters and fermented butters increased by approximately two-fold upon heat treatment, while heat treatment did not affect the lactone content in margarine. researchgate.net The changes were more pronounced in fermented butters, suggesting that fermentation might increase the content of lactone precursors. researchgate.net

However, the impact of heat treatment on the odor intensity of lactones, including this compound, can differ from its effect on their concentration. In some instances, while heat treatment may increase the concentration of certain aroma compounds, the odor intensities of lactones have been reported as not being affected by heat treatment in specific food systems like nonfat dry milk. researchgate.net This suggests that the relationship between concentration and perceived odor intensity can be complex and influenced by the matrix and the presence of other compounds.

The stability of delta-lactones under heat treatment can also be a factor in their presence in processed foods. Higher molecular weight delta-lactones are reported to offer better heat stability compared to this compound. perfumerflavorist.com

Here is a conceptual representation of the effect of heat treatment on this compound content in certain dairy matrices based on the search results:

Food MatrixHeat Treatment AppliedExpected Change in this compound Content
Dairy CreamSubsequent HeatingIncrease
Butter/Fermented ButterHeat TreatmentIncrease (approx. two-fold)
MargarineHeat TreatmentNot significantly affected
Nonfat Dry MilkHeat TreatmentOdor intensity not affected

Note: This table summarizes findings from the provided snippets regarding specific matrices and heat treatments.

The interplay between this compound and the food matrix, as well as the effects of processing, highlights the complexity of flavor perception in foods. Understanding these interactions is crucial for controlling and optimizing the flavor profile of food products.

Analytical Methodologies for Identification and Quantification

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a sensory-directed technique where the effluent from a GC column is sniffed by a trained human panel in addition to being sent to a detector. This method is particularly valuable for identifying odor-active compounds within complex mixtures. Delta-decalactone, being a potent aroma compound, is frequently detected using GC-O. researchgate.netmdpi.com Studies have utilized GC-O to identify this compound as an aroma-active component in various matrices, including sweet whey powder and butter. sigmaaldrich.comsigmaaldrich.comuni.luresearchgate.net In the analysis of nonfat dry milk, this compound was identified as an aroma-active compound with a sweet odor character. nih.govresearchgate.net GC-O has also been used to compare aroma profiles in different food products, where this compound contributed to the perceived odor. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of volatile and semi-volatile compounds based on their mass-to-charge ratio fragments. This compound can be identified by its characteristic mass spectrum and retention time on a specific GC column. GC-MS is often used in conjunction with other techniques like GC-O for comprehensive aroma analysis. sigmaaldrich.comsigmaaldrich.comuni.lunih.govresearchgate.net It has been applied for the quantification of this compound in various food products, including yogurt, sweet whey powder, butter, and margarine. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comuni.luresearchgate.netnih.gov Enantioselective GC-MS has been employed to determine the enantiomeric distribution of this compound, revealing that the (R)-isomer is abundant in natural dairy products, while synthetic forms may be racemic. nih.gov

Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Assay (SIDA) is a highly accurate quantitative technique that involves adding a known amount of an isotopically labeled analogue of the analyte (internal standard) to the sample before extraction and analysis. This labeled standard behaves similarly to the target analyte throughout the sample preparation and analysis process, compensating for any losses or variations. SIDA is considered a robust method for precise quantification of this compound in complex matrices. vulcanchem.comresearchgate.netresearchgate.netresearchgate.netnih.gov

Use of Labeled Internal Standards (e.g., Deuterium-labeled this compound)

For the SIDA of this compound, isotopically labeled internal standards, such as deuterium-labeled this compound (e.g., this compound-d7 or [²H₃-₄]-δ-Decalactone), are synthesized and used. vulcanchem.comresearchgate.netresearchgate.netnih.govacs.org The addition of a known quantity of the labeled standard to the sample allows for the accurate determination of the endogenous this compound concentration by measuring the ratio of the unlabeled to labeled compound using GC-MS or GC-MS/MS. vulcanchem.comresearchgate.netresearchgate.netacs.org Studies have reported the synthesis and application of deuterium-labeled delta-lactones, including this compound, for SIDA in dairy products analyzed by GC×GC-TOF-MS. researchgate.netresearchgate.netacs.org

Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS)

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) provides enhanced separation power compared to one-dimensional GC, which is particularly useful for analyzing complex samples containing numerous volatile compounds. When coupled with Time-of-Flight Mass Spectrometry (TOF-MS), which offers fast scanning rates and high sensitivity, GC×GC-TOF-MS allows for the separation, identification, and quantification of a wide range of compounds, including this compound, in intricate matrices. researchgate.netresearchgate.netacs.orgfrontiersin.orgcore.ac.ukuwaterloo.caresearchgate.net This technique has been applied in the analysis of aroma compounds in dairy cream and e-vapor products, where this compound was among the identified components. researchgate.netacs.orgfrontiersin.org The combination of SIDA with GC×GC-TOF-MS has been shown to be effective for the simultaneous quantitation of multiple lactones, including this compound, in dairy cream. researchgate.netresearchgate.netacs.org

Gas Chromatography Combustion/Pyrolysis Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) for Authenticity Assessment

Gas Chromatography Combustion/Pyrolysis Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) is a specialized technique used to determine the stable isotope ratios (e.g., ¹³C/¹²C and ²H/¹H) of individual compounds. These isotopic signatures can provide information about the origin and authenticity of a compound. GC-C/P-IRMS is used to differentiate between natural this compound produced biologically (e.g., in fruits or dairy) and synthetic this compound. wikidata.orgmedchemexpress.comresearchgate.netacs.orgnih.govmdpi.com Studies on Prunus fruits (peach, apricot, nectarine) have shown distinct carbon and hydrogen isotope ratios for this compound from natural sources compared to synthetic versions. researchgate.netacs.orgnih.gov

Table: Isotopic Ratios of this compound from Different Sources

Sourceδ¹³C (‰ vs. V-PDB)δ²H (‰ vs. V-SMOW)Reference
Peach-34.0 to -37.9-171 to -228 researchgate.netacs.orgnih.gov
Apricot-34.0 to -37.9-171 to -228 researchgate.netacs.orgnih.gov
Nectarine-34.0 to -37.9-171 to -228 researchgate.netacs.orgnih.gov
Synthetic-28.2-171 researchgate.netacs.orgnih.gov
"Natural" (Biotech)-27.7 to -30.1-185 to -230 researchgate.netacs.orgnih.gov

These differences in isotopic composition allow GC-C/P-IRMS to be a powerful tool for verifying the natural origin claim of this compound used in flavorings. researchgate.netacs.orgnih.govmdpi.com

Aroma Extract Dilution Analysis (AEDA)

Table: Flavor Dilution (FD) Factors for this compound in Selected Food Products

Food ProductFD Factor RangeReference
Nonfat Dry Milk1 to 6 (log₃ FD) nih.govresearchgate.net
Heated Peach Juice8192 nih.gov
Muskmelon25 pref.shizuoka.jp
Pork Soup Stock64-2048 (within this range for key compounds) tandfonline.com
Full-fat CreamHigh FD factor nih.gov

Biological Activities and Interactions

Role as a Metabolite in Biological Systems

Delta-Decalactone (δ-Decalactone) is a cyclic ester classified as a lactone, with the chemical formula C₁₀H₁₈O₂. smolecule.com It is found naturally in various biological systems, including fruits and dairy products, where it contributes to characteristic flavors and aromas. smolecule.com Research indicates that this compound exhibits various biological activities and has been identified as a metabolite in several biological systems. smolecule.com Specifically, it has been reported in organisms such as Fusarium poae, Mangifera indica (mango), and Curio articulatus. nih.govwikidata.org Additionally, 1,5-Decanolide, a synonym for this compound, is a metabolite found in or produced by Saccharomyces cerevisiae. nih.gov this compound is considered a fatty ester lipid molecule and belongs to the class of delta valerolactones, which are cyclic organic compounds containing an oxan-2-one moiety. hmdb.cahmdb.ca

Influence on Sensory Perceptions in Mammals

This compound possesses a pleasant nutty odor with fruity undertones, making it valuable in the food and fragrance industries. smolecule.com The compound exists in two enantiomeric forms: the S-enantiomer, which has a sweet cream-like scent, and the R-enantiomer, known for its unpleasant odor associated with certain animals. smolecule.com Studies on this compound's interactions primarily focus on its sensory effects and metabolic pathways. smolecule.com Research suggests that it can influence taste perception in mammals, potentially affecting feeding behavior and preferences. smolecule.com In the context of flavor, this compound interacts with taste receptors on the tongue, potentially enhancing the perception of sweetness and creaminess in certain food products. smolecule.com this compound has been shown to contribute significantly to a creamy odor. researchgate.net It is widely used in flavors such as coconut, butter, cream, vanilla, and peach due to its typical creamy, coconut profile and slightly fruity nuance. thegoodscentscompany.com The release of this compound was found to be higher in margarines with a lower fat ratio, while fattier margarines were rated higher in terms of butter and cheese aroma. wur.nl Cream aroma was rated as being more intense in lower-fat margarines, suggesting that fat content influences the volatility of certain flavor compounds, which affects their perception. wur.nl

Potential Interactions with Fungi (Beneficial or Pathogenic)

Research suggests that this compound might play a role in the communication between plants and fungi. smolecule.com Some studies investigate if this compound acts as a signaling molecule between plants and beneficial or pathogenic fungi. smolecule.com Understanding these interactions could potentially lead to the development of new strategies for crop protection and yield improvement. smolecule.com Biological studies indicate a broad spectrum of activities for gamma- and delta-decalactones. plos.org For example, it has been shown that both decalactones can inhibit the growth of selected filamentous fungi (Aspergillus niger) and yeast (Candida albicans). plos.org Studies have shown that this compound inhibited the growth of Aspergillus niger, Candida albicans, and Saccharomyces cerevisiae with minimum inhibitory concentrations (MICs) in the range of < 46.8 to 750.0 µg/ml. bioline.org.brbioline.org.br this compound was also found to potently disturb simulated membrane structure based on color change intensity in lipid/polydiacetylene (PDA) vesicles. bioline.org.brbioline.org.br However, one study indicated that vaporized gamma- and delta-decalactones exhibited no inhibition against the growth of two tested fungi, in contrast to massoialactone. researchgate.net This suggests that the form or concentration of the lactone may influence its antifungal activity.

Here is a table summarizing the minimum inhibitory concentrations (MICs) of this compound against certain fungi:

Fungal SpeciesMIC Range (µg/ml)Source
Candida albicans< 46.8 - 750.0 bioline.org.brbioline.org.br
Saccharomyces cerevisiae< 46.8 - 750.0 bioline.org.brbioline.org.br
Aspergillus niger< 46.8 - 750.0 bioline.org.brbioline.org.br

Lack of Activity as an Aphid Deterrent

Studies have investigated the potential of this compound as a feeding deterrent against aphids, specifically Myzus persicae (peach potato aphid). plos.orgnih.govmdpi.com Research indicates that the deterrent activity of decalactones against aphids depends on the size of the lactone ring and the enantiomeric purity of the compounds. plos.orgnih.govresearchgate.netacs.org In studies evaluating the effect on probing, feeding, and settling behavior of M. persicae, this compound appeared inactive. plos.orgnih.govacs.org While gamma-decalactone (B1670016), a lactone with a 5-membered ring, was shown to restrain aphid probing at the ingestional phase, this compound, with its 6-membered ring, did not exhibit this deterrent effect. plos.orgnih.gov Only the (-)-(S)-γ-decalactone enantiomer demonstrated a strong and durable limiting effect on aphid feeding at the phloem level. nih.gov

Industrial Applications and Economic Significance

Flavoring Agent in the Food and Beverage Industry

delta-Decalactone is extensively used as a flavoring agent within the food and beverage industry. google.comdataintelo.comlipidmaps.orgrsc.org It is highly valued for its ability to impart creamy, milky, and sweet notes, making it particularly useful in replicating or enhancing natural dairy flavors in a variety of products. google.comdataintelo.com Its applications span across flavored beverages, ice creams, and baked goods, where it can effectively mimic the taste profiles of butter, cream, or milk, serving as a natural alternative to synthetic additives. google.com The increasing consumer demand for natural flavoring agents and products with appealing sensory characteristics is a key driver for the use of this compound in this sector. google.comdataintelo.com The food and beverage industry represents a major segment contributing to the demand for natural this compound. dataintelo.com

Dairy Alternatives and Plant-Based Products

A significant and growing application area for this compound is in the formulation of dairy alternatives and plant-based food products. lipidmaps.orgwikidata.org As the market for plant-based and dairy-free options expands, there is a critical need for natural ingredients that can successfully replicate the taste and texture of traditional dairy products. google.comadv-bio.com this compound is well-suited for this purpose due to its capacity to deliver a creamy, milky flavor, presenting a valuable market opportunity as consumer preferences continue to shift towards plant-based alternatives. google.comadv-bio.com Its inclusion can help improve the sensory attributes of these products, addressing potential issues such as chalkiness or thinness often associated with dairy-free formulations compared to their dairy counterparts. adv-bio.com

Monomer in Polymer Production for Biodegradable Materials

This compound serves as a monomer in the production of biodegradable polymers, an area of increasing importance driven by environmental concerns and the demand for sustainable materials. google.comlucintel.com The ring-opening polymerization of this compound yields poly(this compound) (PDL), a biodegradable polymer characterized by a flexible main chain. rsc.orgresearchgate.net Research indicates that PDL-based copolymers hold potential for applications in drug delivery systems, demonstrating the ability to encapsulate drug molecules and facilitate their controlled release. nottingham.ac.ukcognitivemarketresearch.com The synthesis of polymers from renewable feedstocks like this compound is an area of intense research interest, particularly for biomedical applications. rsc.orgnottingham.ac.ukcognitivemarketresearch.com

Potential Use in Agricultural Chemicals

There is potential for the use of this compound in agricultural chemicals, based on ongoing research. google.com Studies are exploring whether this compound functions as a signaling molecule in the complex interactions between plants and fungi. smolecule.com A deeper understanding of these interactions could potentially pave the way for the development of novel strategies aimed at improving crop protection and enhancing yields. smolecule.com

Pharmaceutical Formulations

In the pharmaceutical sector, this compound shows promise, particularly in the creation of novel biomaterials for drug delivery applications. rsc.org Amphiphilic block copolymers derived from this compound have been identified as having potential utility as drug delivery systems. rsc.orgresearchgate.net These copolymers can spontaneously assemble into micelles, which are capable of encapsulating hydrophobic drugs within their core. rsc.orgnottingham.ac.uk Comparative studies have indicated that this compound copolymers can achieve higher drug loading capacities compared to certain other polymers, and in vitro release studies have shown sustained drug release over several days. rsc.orgnottingham.ac.ukcognitivemarketresearch.com Preliminary assessments suggesting the biodegradable nature and low toxicity of this compound copolymers highlight their potential for further development in biomedical contexts. rsc.orgnottingham.ac.uk Furthermore, this compound has been noted as a potential building block in the synthesis of certain medicinal compounds. chemimpex.com

Market Data Snippets:

The global delta-lactone series market is projected for growth, with a compound annual growth rate (CAGR) of 5.1% anticipated from 2025 to 2031. taylorandfrancis.com Within this market, this compound is expected to exhibit the highest growth among different delta-lactone types. taylorandfrancis.com Another market report estimates the natural delta decalactone market to be valued at USD 150 million in 2024, with a projected increase to USD 300 million by 2033, demonstrating a CAGR of 8.5% during the period of 2026–2033. The food and beverage segment is noted as having a significant market share, and the fragrance industry segment is also expected to experience growth. quora.commarketresearchintellect.com

Interactive Data Table (Conceptual based on search results):

Application SegmentMarket Relevance (Based on search results)Development Stage/Trend (Based on search results)
Food and BeveragesMajor application, significant share quora.commarketresearchintellect.comIncreasing demand for natural flavors google.comdataintelo.com
Dairy Alternatives/Plant-BasedKey growth area google.comadv-bio.comGrowing market opportunity google.comadv-bio.com
FragranceWidely used ingredient google.comchemimpex.comExpected market growth marketresearchintellect.com
Biodegradable PolymersMonomer for PDL synthesis rsc.orgresearchgate.netArea of intense interest for biomedical use rsc.orgnottingham.ac.uk
Agricultural ChemicalsPotential signaling molecule smolecule.comUnder investigation smolecule.com
Pharmaceutical FormulationsPotential in drug delivery systems rsc.orgnottingham.ac.ukResearch and development phase rsc.orgnottingham.ac.ukcognitivemarketresearch.com

Detailed Research Findings Snippets:

Copolymers of this compound with poly(ethyleneglycol) (PEG) and terpolymers with poly(pentadecalactone) have been shown to self-assemble into micelles capable of incorporating hydrophobic dyes. rsc.org

Studies investigating the encapsulation properties of polymeric micelles using Amphotericin B as a model drug demonstrated higher loading in PEG-b-poly(this compound) micelles compared to PEG-b-poly(epsilon-caprolactone) micelles. rsc.orgnottingham.ac.ukcognitivemarketresearch.com

In vitro release studies of Amphotericin B from these polymer micelles indicated a sustained release profile over a period of up to 8 days. rsc.orgnottingham.ac.uk

Preliminary hydrolytic degradation and cytotoxicity studies suggested that the block copolymer micelles derived from this compound are biodegradable and exhibit low toxicity. rsc.orgnottingham.ac.uk

Q & A

Q. What are the key methodological considerations for synthesizing delta-Decalactone in laboratory settings?

this compound is synthesized via the oxidation of 2-pentylcyclopentanone using peracids, yielding a lactone with a coconut-like odor profile . Key steps include controlling reaction temperature (to avoid side reactions) and purification via fractional distillation to isolate the desired enantiomeric mixture. Researchers must monitor lactone stability, as polymerization can occur over time, altering viscosity and phase behavior in alcohol-based solutions .

Q. How do isomerism and structural variations impact the olfactory properties of this compound?

this compound is a constitutional isomer of gamma-Decalactone, differing in lactone ring size and side-chain length. While gamma-Decalactone exhibits peach-like notes, this compound’s coconut aroma arises from its 6-pentyltetrahydro-2H-pyran-2-one structure . Experimental comparisons involve gas chromatography-olfactometry (GC-O) to map odor thresholds (detected at ~100 ppb) and assess enantiomeric contributions .

Q. What analytical techniques are recommended for characterizing this compound purity and stability?

Standard methods include:

  • GC-MS : To quantify lactone content and detect degradation byproducts.
  • NMR spectroscopy : For structural confirmation, particularly to differentiate enantiomers .
  • DSC (Differential Scanning Calorimetry) : To monitor phase transitions (melting point: -27°C) and polymer formation over time .

Q. How does the natural occurrence of this compound in foods inform its synthetic production for research?

Although this compound occurs naturally in coconut, peach, and dairy products, its natural abundance is insufficient for perfumery applications . Synthetic routes must replicate stereochemical features (e.g., chiral carbon at position 5) to mimic natural odor profiles. Comparative studies using enantioselective synthesis (e.g., Zeon Corporation’s R-body enantiomer) demonstrate superior odor quality compared to racemic mixtures .

Q. What are the critical stability challenges in storing this compound for long-term studies?

Stability issues include:

  • Polymerization : Accelerated by exposure to oxygen or elevated temperatures. Store under inert gas (e.g., nitrogen) at ≤4°C .
  • Phase separation : Observed in ethanol solutions; pre-formulation studies should assess solvent compatibility .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound improve its application in olfactory research?

Zeon Corporation’s chiral synthesis process produces the R-enantiomer, which replicates natural odor profiles more accurately than racemic blends. Key steps involve asymmetric hydrogenation or enzymatic resolution to achieve >98% enantiomeric excess (ee). Researchers must validate optical activity via polarimetry and correlate ee values with sensory evaluation panels .

Q. What experimental designs are optimal for studying this compound’s interaction with olfactory receptors?

Use molecular docking simulations paired with in vitro assays (e.g., HEK293 cells expressing human OR1A1 receptors). Parameters to optimize:

  • Ligand-receptor binding affinity (via SPR or fluorescence assays).
  • Dose-response curves to determine EC₅₀ values .
  • Cross-validate with in vivo psychophysical studies to map odor perception thresholds .

Q. How do structural modifications of this compound influence its volatility and odor persistence?

Modifying the alkyl chain (e.g., replacing pentyl with hexyl) reduces volatility (base note classification) but may introduce waxy off-notes. Systematic studies involve:

  • QSAR (Quantitative Structure-Activity Relationship) modeling to predict log P (2.27) and boiling point (117°C at 0.02 mmHg) .
  • Headspace analysis to measure release kinetics in fragrance matrices .

Q. What methodologies resolve contradictions in reported odor thresholds for this compound across studies?

Discrepancies arise from variations in solvent systems (e.g., ethanol vs. dipropylene glycol) and panelist sensitivity. Standardize protocols using:

  • ASTM E544-99 : For threshold testing with a minimum panel size (n=20).
  • Triangular tests : To statistically differentiate odor profiles .

Q. How can computational chemistry predict this compound’s stability under extreme conditions (e.g., high humidity or UV exposure)?

Apply DFT (Density Functional Theory) to model degradation pathways, such as lactone ring hydrolysis. Experimental validation involves:

  • Accelerated stability testing (40°C/75% RH for 6 months).
  • LC-MS/MS to identify degradation products (e.g., hydroxy acids) .

Methodological Recommendations

  • For Synthetic Studies : Prioritize enantioselective routes to replicate natural odor profiles .
  • For Stability Testing : Combine computational modeling (DFT) with accelerated aging protocols .
  • For Sensory Analysis : Use standardized panels (ASTM E544-99) to minimize inter-study variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.